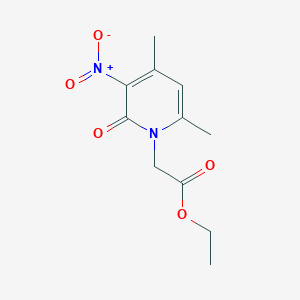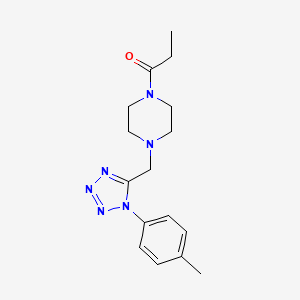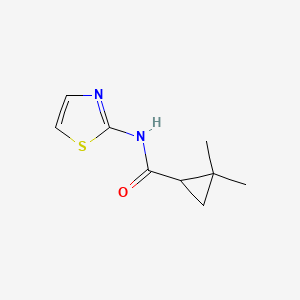![molecular formula C14H21N5O2 B2456586 N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207001-73-7](/img/structure/B2456586.png)
N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazolopyridine derivative with an amide group attached. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities . The presence of the dimethylaminoethyl group suggests that this compound might have some interesting chemical properties, such as the ability to form salts or act as a base.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolopyridine core, followed by the introduction of the isopropyl and dimethylaminoethyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyridine core, with the isopropyl group attached to one of the carbon atoms and the dimethylaminoethyl group attached via an amide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and reactivity .Applications De Recherche Scientifique
- PDMAEMA is a water-soluble polymer with a positive charge. It can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA and its copolymers for gene delivery .
- In recent work, an amphiphilic block copolymer containing PDMAEMA side chains was modified using efficient “click” chemistry. The resulting cationic amphiphilic copolymer self-assembled into nanosized micelles. These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin. Additionally, they formed micelleplexes with DNA, showing potential as drug delivery systems .
- Brannigan et al. synthesized a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride for ocular drug delivery. PDMAEMA interacts with the mucosal gel layer of mucosal membranes, making it suitable for ocular applications .
- Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for anticancer agents. For instance, they were used to deliver doxorubicin .
- PDMAEMA-based micelleplexes, formed through electrostatic interactions with DNA, allow simultaneous delivery of both nucleic acids and drugs. These multifunctional nanocarriers hold promise for combined therapies .
- PDMAEMA derivatives have been used as model substrates in the preparation of chelate carbenes via cyclometalation reactions .
- PDMAEMA can be crosslinked with other polymers to create interpenetrating networks. For example, it has been used alongside sodium alginate to form hydrogels with potential applications in drug delivery .
Drug Delivery Systems
Ocular Drug Delivery
Anticancer Therapy
Polymer Nanocarriers for Simultaneous DNA and Drug Codelivery
Chelate Carbene Synthesis
Interpenetrating Networks Hydrogels
Mécanisme D'action
Target of Action
Similar compounds such as n-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as one-component free radical photoinitiators .
Mode of Action
Similar compounds have been shown to initiate free radical polymerization of acrylates under led at 405 nm .
Biochemical Pathways
Similar compounds have been shown to be involved in the photopolymerization process .
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been shown to be rapidly and extensively metabolized with major urinary metabolites .
Result of Action
Similar compounds have been shown to stimulate the formation of complexes at low concentrations but inhibit formation at high concentrations .
Action Environment
Similar compounds have been shown to initiate the free radical polymerization of acrylates under specific light conditions .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)19-7-10(13(20)15-5-6-18(3)4)12-11(8-19)14(21)17-16-12/h7-9H,5-6H2,1-4H3,(H,15,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBNYZNTKGYCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)


![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)
![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)


![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)

